4-(3-Ethoxy-2-methoxyphenyl)butan-2-one
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Overview
Description
4-(3-Ethoxy-2-methoxyphenyl)butan-2-one is an organic compound with the molecular formula C13H18O3. It is a derivative of butanone, featuring ethoxy and methoxy substituents on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethoxy-2-methoxyphenyl)butan-2-one can be achieved through several methods. One common approach involves the condensation of acetone with anisaldehyde to yield anisylidene acetone, followed by hydrogenation in the presence of a palladium catalyst . Another method includes the catalytic condensation of methyl vinyl ketone with phenol, followed by methylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethoxy-2-methoxyphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-(3-Ethoxy-2-methoxyphenyl)butan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Ethoxy-2-methoxyphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-2-butanone: This compound is similar in structure but lacks the ethoxy group.
4-Hydroxy-4-(3-methoxyphenyl)butan-2-one: This compound has a hydroxyl group instead of an ethoxy group, and it is studied for its biological activities.
Uniqueness
4-(3-Ethoxy-2-methoxyphenyl)butan-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-(3-ethoxy-2-methoxyphenyl)butan-2-one |
InChI |
InChI=1S/C13H18O3/c1-4-16-12-7-5-6-11(13(12)15-3)9-8-10(2)14/h5-7H,4,8-9H2,1-3H3 |
InChI Key |
IJDLTDUXBCDNHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OC)CCC(=O)C |
Origin of Product |
United States |
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